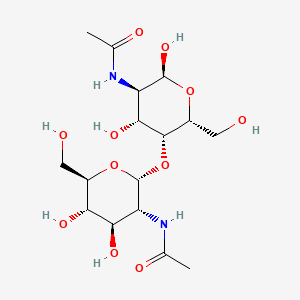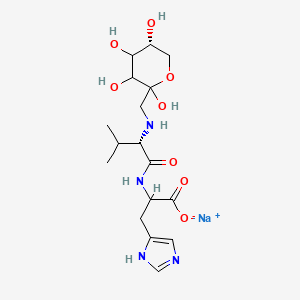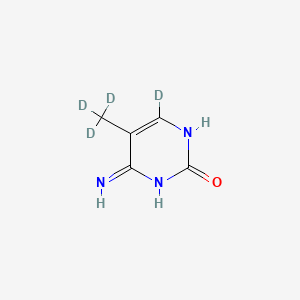
5-Methyl-d3-cytosine-6-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-d3-cytosine-6-d1 is a stable isotope-labeled compound, often used in scientific research for various applications. It is a derivative of cytosine, one of the four main bases found in DNA and RNA. The compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecule, making it useful for tracing and studying biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-d3-cytosine-6-d1 involves the incorporation of deuterium into the cytosine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally involves the following steps:
Starting Material: The synthesis begins with a cytosine derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high chemical purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using deuterated reagents.
Quality Control: Rigorous testing to ensure the product meets the required specifications.
Packaging: The compound is packaged in controlled environments to maintain its stability and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-d3-cytosine-6-d1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: The deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions include various deuterated and non-deuterated cytosine derivatives, which can be further studied for their biochemical properties.
Applications De Recherche Scientifique
5-Methyl-d3-cytosine-6-d1 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of DNA methylation and epigenetic modifications.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-Methyl-d3-cytosine-6-d1 involves its incorporation into DNA or RNA, where it can be used to study methylation patterns and other biochemical processes. The deuterium atoms provide a unique signature that can be detected using mass spectrometry and other analytical techniques. This allows researchers to trace the compound’s interactions and effects within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylcytosine: A naturally occurring cytosine derivative involved in DNA methylation.
5-Hydroxymethylcytosine: Another cytosine derivative with roles in epigenetic regulation.
5-Formylcytosine: A cytosine derivative involved in DNA demethylation processes.
Uniqueness
5-Methyl-d3-cytosine-6-d1 is unique due to its stable isotope labeling, which allows for precise tracing and analysis in scientific research. Unlike its non-deuterated counterparts, it provides a distinct advantage in studies requiring detailed tracking of molecular interactions and pathways.
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
129.15 g/mol |
Nom IUPAC |
6-deuterio-4-imino-5-(trideuteriomethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3O/c1-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9)/i1D3,2D |
Clé InChI |
LRSASMSXMSNRBT-MZCSYVLQSA-N |
SMILES isomérique |
[2H]C1=C(C(=N)NC(=O)N1)C([2H])([2H])[2H] |
SMILES canonique |
CC1=CNC(=O)NC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


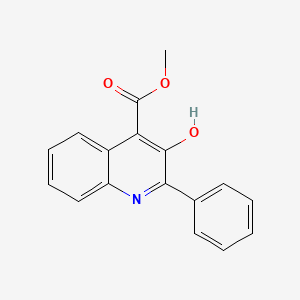
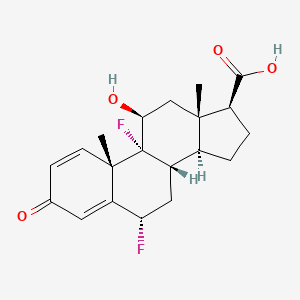
![2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one](/img/structure/B13841320.png)


![7-(2-Ethoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13841337.png)
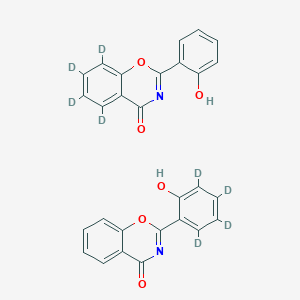
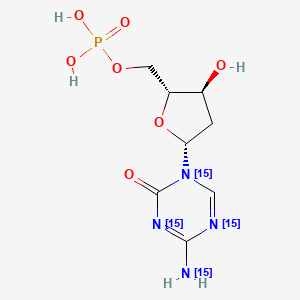
![2-(4-Nitrophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13841356.png)
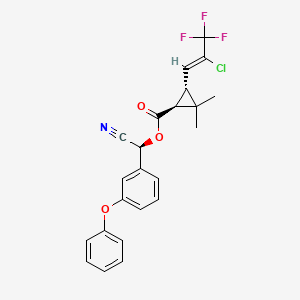
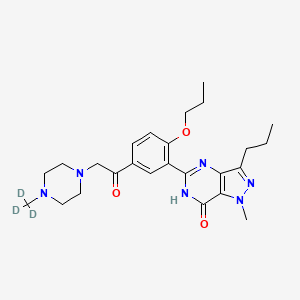
![rel-4-[[(1R,2S)-2-Hydroxycyclohexyl]methyl] Pelubiprofen](/img/structure/B13841386.png)
